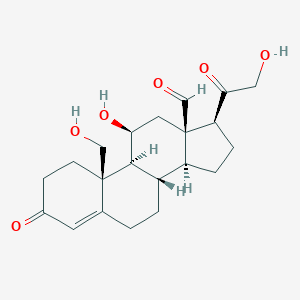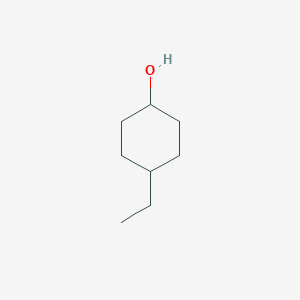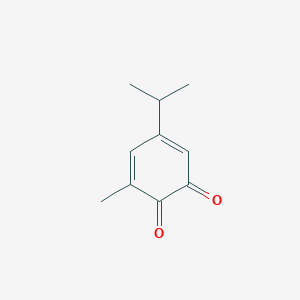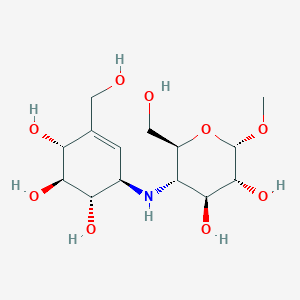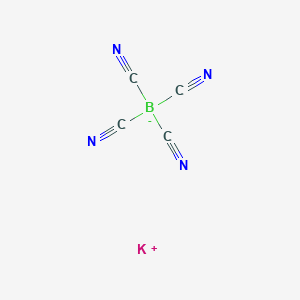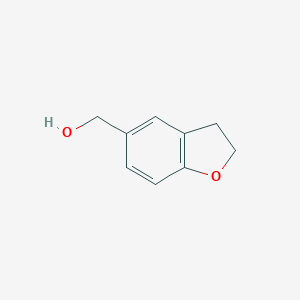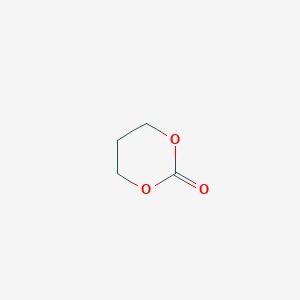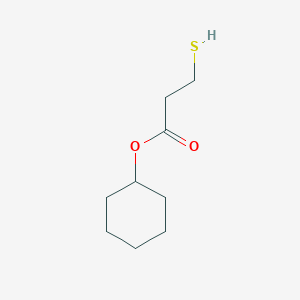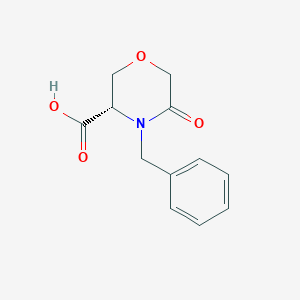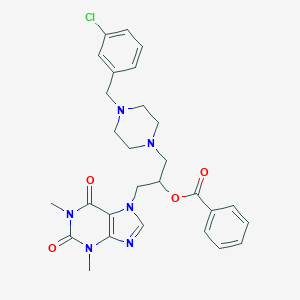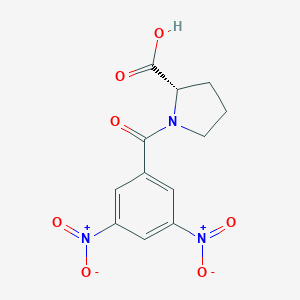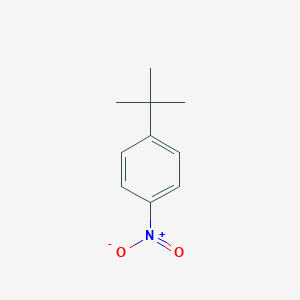
1-(3-Phenylpropyl)-5-sulfanylidenepyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Phenylpropyl)-5-sulfanylidenepyrrolidin-2-one, also known as PPS, is a chemical compound that belongs to the class of pyrrolidinones. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug development, and organic synthesis.
Wirkmechanismus
The mechanism of action of 1-(3-Phenylpropyl)-5-sulfanylidenepyrrolidin-2-one is not fully understood. However, it has been suggested that 1-(3-Phenylpropyl)-5-sulfanylidenepyrrolidin-2-one may exert its pharmacological effects by modulating various signaling pathways involved in cell proliferation, apoptosis, and inflammation. 1-(3-Phenylpropyl)-5-sulfanylidenepyrrolidin-2-one has been found to inhibit the NF-κB signaling pathway, a pathway involved in inflammation and cancer cell growth. It has also been shown to activate the p53 signaling pathway, a pathway involved in the regulation of cell cycle and apoptosis.
Biochemische Und Physiologische Effekte
1-(3-Phenylpropyl)-5-sulfanylidenepyrrolidin-2-one has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells. 1-(3-Phenylpropyl)-5-sulfanylidenepyrrolidin-2-one has also been found to increase the levels of glutathione, an antioxidant molecule, in cells. In addition, 1-(3-Phenylpropyl)-5-sulfanylidenepyrrolidin-2-one has been shown to inhibit the activity of various enzymes involved in cancer cell growth, including matrix metalloproteinases and cyclooxygenase-2.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-Phenylpropyl)-5-sulfanylidenepyrrolidin-2-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also soluble in various solvents, making it easy to handle in experiments. However, 1-(3-Phenylpropyl)-5-sulfanylidenepyrrolidin-2-one has some limitations, including its low water solubility and poor bioavailability. This may limit its potential applications in vivo.
Zukünftige Richtungen
There are several future directions for the study of 1-(3-Phenylpropyl)-5-sulfanylidenepyrrolidin-2-one. One potential direction is to investigate its potential applications in the treatment of neurological disorders such as Alzheimer's disease. Another direction is to explore its potential use as a chemotherapeutic agent for the treatment of cancer. Further studies are also needed to elucidate the mechanism of action of 1-(3-Phenylpropyl)-5-sulfanylidenepyrrolidin-2-one and to improve its bioavailability for in vivo applications.
Conclusion:
In conclusion, 1-(3-Phenylpropyl)-5-sulfanylidenepyrrolidin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It can be easily synthesized through a cost-effective method and has been found to exhibit various pharmacological activities. Further studies are needed to explore its potential applications in vivo and to elucidate its mechanism of action.
Synthesemethoden
1-(3-Phenylpropyl)-5-sulfanylidenepyrrolidin-2-one can be synthesized through a multistep process involving the reaction of 3-phenylpropanal with thiourea followed by cyclization with ethyl glyoxylate. The final product is obtained after a series of purification steps, including recrystallization and column chromatography. The yield of the synthesis process is around 50%, making it a cost-effective method for producing 1-(3-Phenylpropyl)-5-sulfanylidenepyrrolidin-2-one.
Wissenschaftliche Forschungsanwendungen
1-(3-Phenylpropyl)-5-sulfanylidenepyrrolidin-2-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. 1-(3-Phenylpropyl)-5-sulfanylidenepyrrolidin-2-one has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. In addition, 1-(3-Phenylpropyl)-5-sulfanylidenepyrrolidin-2-one has been found to have neuroprotective effects and may have potential applications in the treatment of neurological disorders such as Alzheimer's disease.
Eigenschaften
CAS-Nummer |
103872-62-4 |
|---|---|
Produktname |
1-(3-Phenylpropyl)-5-sulfanylidenepyrrolidin-2-one |
Molekularformel |
C13H15NOS |
Molekulargewicht |
233.33 g/mol |
IUPAC-Name |
1-(3-phenylpropyl)-5-sulfanylidenepyrrolidin-2-one |
InChI |
InChI=1S/C13H15NOS/c15-12-8-9-13(16)14(12)10-4-7-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2 |
InChI-Schlüssel |
OUWCMGCMXZUIPO-UHFFFAOYSA-N |
SMILES |
C1CC(=S)N(C1=O)CCCC2=CC=CC=C2 |
Kanonische SMILES |
C1CC(=S)N(C1=O)CCCC2=CC=CC=C2 |
Synonyme |
2-Pyrrolidinone, 1-(3-phenylpropyl)-5-thioxo- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



